molecular formula C17H19N3S B12182061 [5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl](methylpropyl)amine

[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl](methylpropyl)amine

Cat. No.: B12182061
M. Wt: 297.4 g/mol
InChI Key: PCJPAUFFPZKFDB-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylamine is a complex organic compound with a unique structure that combines a thiophene ring fused with a pyrimidine ring, substituted with a 4-methylphenyl group and a methylpropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylamine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then fused with a pyrimidine ring through a series of cyclization reactions. The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation, and the methylpropylamine group is added through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylpropylamine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-butan-2-yl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3S/c1-4-12(3)20-16-15-14(9-21-17(15)19-10-18-16)13-7-5-11(2)6-8-13/h5-10,12H,4H2,1-3H3,(H,18,19,20)

InChI Key

PCJPAUFFPZKFDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)C

Origin of Product

United States

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